Product packaging for 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one(Cat. No.:)

3-(2-Aminoethyl)-5,7-dimethylindolin-2-one

Cat. No.: B13490152
M. Wt: 204.27 g/mol
InChI Key: QBJRNSILCYUKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Aminoethyl)-5,7-dimethylindolin-2-one (CAS 953726-75-5) is a high-purity (98%) indolin-2-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of 3-substituted-indolin-2-ones that are recognized for their diverse biological activities. Scientific studies on this scaffold indicate potential for application in anti-inflammatory research, as related derivatives have been shown to inhibit the production of key inflammatory mediators like nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages . The core indolin-2-one structure is also prevalent in oncology research, serving as a key pharmacophore in several receptor tyrosine kinase (RTK) inhibitors, which are crucial in anti-angiogenesis and antitumor strategies . The molecular structure features a 2-aminoethyl chain at the 3-position of the indolin-2-one core, which is further substituted with methyl groups at the 5 and 7 positions (Canonical SMILES: CC1=CC(C)=C2NC(=O)C(CCN)C2=C1). It has a molecular weight of 204.27 g/mol and a molecular formula of C12H16N2O . Researchers should handle this material with appropriate precautions as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B13490152 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-aminoethyl)-5,7-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H16N2O/c1-7-5-8(2)11-10(6-7)9(3-4-13)12(15)14-11/h5-6,9H,3-4,13H2,1-2H3,(H,14,15)

InChI Key

QBJRNSILCYUKJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)CCN)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 2 Aminoethyl 5,7 Dimethylindolin 2 One

Retrosynthetic Analysis of the 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one Framework

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the C3-side chain and the bonds forming the oxindole (B195798) ring.

A primary disconnection at the C3 position, breaking the carbon-carbon bond of the aminoethyl side chain (C3-Cα bond), suggests a precursor such as 5,7-dimethylindolin-2-one (B1604500). The aminoethyl group could then be introduced through various C3-functionalization reactions. This approach simplifies the problem to the synthesis of the disubstituted oxindole core and the subsequent installation of the side chain.

Alternatively, the indolin-2-one ring itself can be disconnected. A common strategy is the cleavage of the N1-C2 amide bond, which points towards an α-halo-N-(3,5-dimethylphenyl)acetamide precursor. An intramolecular cyclization of this intermediate, typically via an intramolecular Heck reaction or Friedel-Crafts alkylation, would form the desired oxindole ring. This precursor, in turn, can be synthesized from 3,5-dimethylaniline (B87155) and an appropriate α-haloacetyl halide.

A further retrosynthetic step could involve disconnecting the C2-C3 bond, a strategy employed in syntheses starting from isatins, which already contain the N1-C2 bond. These pathways are illustrated in the synthetic methodologies discussed below.

Classical and Modern Approaches for Indolin-2-one Ring Formation

The construction of the indolin-2-one scaffold is a well-explored area of heterocyclic chemistry, with numerous methods available.

Hinsberg Oxindole Synthesis and its Relevance

The Hinsberg oxindole synthesis is a classic method that involves the reaction of a secondary arylamine with the bisulfite addition compound of glyoxal. drugfuture.comwikipedia.orgchem-station.com The reaction proceeds through the formation of an intermediate N-arylglycine derivative, which then undergoes cyclization under acidic conditions to form the oxindole ring.

For the synthesis of the 5,7-dimethylindolin-2-one core, the required starting material would be a secondary amine derived from 3,5-dimethylaniline. While historically significant, the Hinsberg synthesis often requires harsh conditions and may have limitations regarding substrate scope and functional group tolerance compared to more modern methods. Its direct applicability to complex targets can be challenging.

Table 1: Overview of Hinsberg Oxindole Synthesis

Feature Description
Starting Materials Secondary arylamines, Glyoxal bisulfite adduct
Key Transformation Condensation followed by acid-catalyzed cyclization
Conditions Typically involves heating in the presence of a strong acid

| Relevance to Target | Could form the 5,7-dimethylindolin-2-one core from an N-alkyl-3,5-dimethylaniline, but modern methods are often preferred for efficiency and milder conditions. |

Palladium-Catalyzed Cyclization and Arylation Reactions

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful tools for constructing heterocyclic rings like indolin-2-one. organicreactions.orgmdpi.comorganic-chemistry.org A highly effective method is the intramolecular α-arylation of amides. organic-chemistry.org This approach typically involves the cyclization of an α-haloacetanilide precursor.

For the target molecule, this would involve preparing N-(2-bromo-3,5-dimethylphenyl)-acetamide, which could then be subjected to palladium-catalyzed intramolecular C-C bond formation. nih.gov The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine (B1218219) ligands like XPhos or Buchwald ligands) is crucial for achieving high yields. acs.orgnih.gov These reactions generally proceed under milder conditions than many classical methods and exhibit broad functional group compatibility.

Table 2: Palladium-Catalyzed Indolin-2-one Synthesis

Feature Description
Precursor α-Halo-N-arylacetamides (e.g., N-(2-bromo-3,5-dimethylphenyl)-acetamide)
Catalyst System Palladium source (e.g., Pd(OAc)₂) and a phosphine ligand
Key Reaction Intramolecular Heck reaction or Buchwald-Hartwig α-arylation of the amide enolate

| Advantages | High yields, mild reaction conditions, excellent functional group tolerance |

Wittig Reactions and Aldol (B89426) Condensations for C3-Functionalization

Once the 5,7-dimethylindolin-2-one core is synthesized, the 2-aminoethyl side chain must be installed at the C3 position. Aldol condensation and the Wittig reaction are classic methods for C-C bond formation at this position. iiserpune.ac.in

The aldol condensation involves the reaction of the enolate of 5,7-dimethylindolin-2-one with an appropriate aldehyde. researchgate.net For instance, reaction with a protected aminoacetaldehyde would yield a 3-(2-amino-1-hydroxyethyl) intermediate, which would require subsequent dehydroxylation to achieve the target structure. A more common approach is the Knoevenagel-type condensation of the oxindole with an aldehyde to form a 3-ylidene derivative, which can then be reduced. nih.govresearchgate.net

The Wittig reaction provides a route to form a carbon-carbon double bond by reacting a carbonyl group with a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org In this context, the C2-carbonyl of 5,7-dimethylisatin (B1329215) (the oxidized form of the oxindole) could be reacted with a suitable ylide to introduce the side chain, although functionalizing the C3-carbonyl is more common. Alternatively, a C3-formyl oxindole could undergo a Wittig reaction to extend the chain, followed by reduction and amination.

Friedel-Crafts Alkylations Involving Oxindoles

Friedel-Crafts alkylation is a fundamental reaction for forming C-C bonds with aromatic rings and can be applied to the C3-functionalization of oxindoles. rsc.orgrsc.orgbohrium.com The nucleophilic C3 position of the oxindole enol or enolate can attack an electrophile under Lewis or Brønsted acid catalysis.

To introduce the 2-aminoethyl side chain onto the 5,7-dimethylindolin-2-one core, a suitable electrophile is required. A protected 2-haloethylamine or an activated aziridine (B145994) could serve this purpose. The reaction, catalyzed by a Lewis acid like AlCl₃ or a milder acid, would install the desired side chain directly at the C3 position. This method is advantageous for its directness in forming the C-C bond. acs.orgnih.gov

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical strategy for forming C-C bonds by directly coupling two C-H bonds under oxidative conditions. beilstein-journals.org This avoids the need for pre-functionalization of the coupling partners. acs.orgacs.org

The C3-H bond of the 5,7-dimethylindolin-2-one is acidic and can be functionalized via CDC. organic-chemistry.org The reaction would involve coupling the oxindole with a suitable partner containing the aminoethyl motif, such as a protected N,N-dimethylglycine derivative, in the presence of an oxidant (e.g., DDQ, iodine, or a copper or iron catalyst with an external oxidant). nih.gov This modern approach offers a direct and efficient route for C3-alkylation, minimizing waste and synthetic steps.

Table 3: Comparison of C3-Functionalization Strategies

Method Key Reagents Intermediate/Product Type Key Advantages
Aldol Condensation Aldehyde, Base 3-Ylidene or 3-Hydroxyalkyl derivative Utilizes readily available starting materials.
Wittig Reaction Phosphonium ylide, Aldehyde/Ketone 3-Alkylidene derivative Forms C=C bond with high stereochemical control.
Friedel-Crafts Alkylation Haloalkane/Aziridine, Lewis Acid 3-Alkyl derivative Direct C-C bond formation.

| CDC | C-H pronucleophile, Oxidant | 3-Alkyl derivative | High atom economy, avoids pre-functionalization. |

Specific Synthetic Pathways for 3-(2-Aminoethyl) Functionalization

The functionalization of the indolin-2-one core, particularly at the C3 position, is a critical aspect of synthesizing the target molecule. This position is nucleophilic and readily undergoes reactions to introduce various substituents.

The introduction of the 2-aminoethyl group at the C3 position of the 5,7-dimethylindolin-2-one scaffold can be achieved through several synthetic routes. A primary method involves the Knoevenagel condensation of 5,7-dimethylindolin-2-one with a suitable two-carbon electrophile.

One plausible pathway begins with the condensation of 5,7-dimethylisatin with a nitroalkane, such as nitroethane, followed by reduction. A more direct approach involves the reaction of 5,7-dimethylindolin-2-one with a protected aminoacetaldehyde derivative. An alternative strategy is the direct reaction of an N-alkylisatin with an aryl methyl ketone in the presence of a base like piperidine (B6355638) to form a 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one intermediate, which can then be further modified. nih.gov

Another established method for incorporating an aminoethyl moiety involves the reaction of a phenylhydrazine (B124118) with a keto acid or ester, followed by cyclization and subsequent chemical transformations. For instance, reacting a substituted phenylhydrazine with ethyl-2-oxo-5-phthalimidovalerate can yield an indole (B1671886) with a protected aminoethyl side chain, which is later deprotected using hydrazine. google.com While this is demonstrated for indole synthesis, similar principles can be applied to indolinone construction.

A summary of potential precursor reactions for C3-functionalization is presented below.

Precursor 1Precursor 2Key TransformationResulting C3-Substituent
5,7-Dimethylindolin-2-oneNitroethyleneMichael Addition3-(2-Nitroethyl)
5,7-DimethylisatinMalononitrileKnoevenagel Condensation3-(Dicyanomethylene)
5,7-Dimethylindolin-2-one2-Chloroethylamine (protected)Alkylation3-(2-Aminoethyl) (protected)
5,7-DimethylisatinAcetophenoneAldol Condensation3-Hydroxy-3-(2-oxo-2-phenylethyl)

The 5,7-dimethyl substitution pattern on the indolin-2-one ring originates from the choice of the starting aniline (B41778) derivative. The synthesis of the core scaffold typically begins with 2,4-dimethylaniline (B123086). Several cyclization strategies can be employed to construct the bicyclic indolin-2-one system from this precursor.

A classical approach involves the N-acylation of 2,4-dimethylaniline with chloroacetyl chloride to form an α-chloroacetanilide, which then undergoes an intramolecular Friedel-Crafts alkylation reaction, typically catalyzed by a Lewis acid like aluminum chloride, to close the five-membered ring.

Modern methods, such as palladium-catalyzed intramolecular C-H amination, offer an efficient route to substituted indolines from β-arylethylamine substrates. organic-chemistry.org Another powerful strategy is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes, which is particularly effective for constructing indolines with multiple substituents on the six-membered ring. nih.gov This modular approach allows for the assembly of complex precursors that, upon heating, cyclize to form the desired indoline (B122111) core. nih.gov

To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or cascade) processes are highly valuable. MCRs allow for the construction of complex molecules like substituted indoles in a single step from three or more reactants, minimizing waste and purification steps. rsc.orgresearchgate.net For example, a condensation reaction involving indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) can produce 3-substituted indoles. rsc.org

Tandem reactions involve a sequence of intramolecular transformations that occur without the isolation of intermediates. A strategy for synthesizing 2,3-disubstituted indoles has been developed from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione via a tandem reduction/condensation/fragmentation/cyclization sequence. rsc.org Another example is the tandem Madelung indole synthesis, which can be adapted for specific substitution patterns. researchgate.net These advanced strategies streamline the synthesis of complex indole and indolinone scaffolds.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of heterocyclic compounds, including indolin-2-one analogues. uni-bayreuth.de

Developing synthetic methods that operate under catalyst-free and solvent-free conditions is a key goal of green chemistry. For the synthesis of indolin-2-one derivatives, certain reactions can be performed without the need for a catalyst. For instance, an efficient, metal-free oxidative dearomatization of indoles using (NH₄)₂S₂O₈ has been developed for the construction of C2-quaternary indolinones. nih.gov Aldol condensations of isatins with ketones to produce 3-substituted-3-hydroxyindolin-2-ones can sometimes be achieved under catalyst-free conditions, relying on the inherent reactivity of the starting materials. sciencepub.net

Solvent-free reactions, often conducted by heating a neat mixture of reactants, can significantly reduce environmental impact. Microwave irradiation is frequently used in conjunction with solvent-free conditions to accelerate reaction rates. nih.gov

Alternative energy sources are a cornerstone of green synthetic chemistry, offering enhancements in reaction efficiency and reductions in energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of various indole and indolin-2-one derivatives. nih.govresearchgate.net For example, the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives was achieved in excellent yields using microwave-assisted copper-catalyzed click chemistry. nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling to form indole-3-carboxylates has been optimized under microwave irradiation. mdpi.com

Visible-Light-Driven Methodologies: The use of visible light as a renewable energy source for promoting chemical reactions has gained significant traction. rsc.org Photoredox catalysis, in particular, enables a wide range of transformations under mild conditions. This approach has been applied to the functionalization of indoles and the synthesis of related heterocycles like indolin-2-ones. rsc.orgresearchgate.net Visible-light-induced radical cascade cyclization reactions have been used to synthesize complex fused-ring systems such as indolo[2,1-a]isoquinolines. rsc.org These methods provide a sustainable alternative to traditional thermal processes, often avoiding harsh reagents and conditions. nih.gov

A comparison of these green methodologies is provided in the table below.

MethodologyTypical AdvantagesExample Application (Analogues)
Microwave-Assisted Rapid heating, reduced reaction times, higher yields, often solvent-free. nih.govtandfonline.comCycloisomerization of 2-alkynylanilines; Pd-catalyzed heterocyclization. researchgate.netmdpi.com
Visible-Light-Driven Mild conditions, high functional group tolerance, uses a renewable energy source. rsc.orgSynthesis of N-substituted indoles via C-N bond formation; radical cyclizations. rsc.orgnih.gov
Catalyst-Free Avoids toxic/expensive metal catalysts, simplified purification. acs.orgAldol condensation of isatins; oxidative dearomatization of indoles. nih.govsciencepub.net
Solvent-Free Reduces waste and environmental impact, lowers costs. nih.govMicrowave-assisted synthesis of 2-indolinone derivatives. nih.gov

Electrochemical Synthesis Approaches for this compound

Electrochemical synthesis, an environmentally benign and efficient methodology, offers a promising alternative to conventional chemical routes for the construction of complex heterocyclic scaffolds like indolin-2-ones. chim.itbeilstein-journals.org This approach utilizes electrical current to drive chemical transformations, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. rsc.orgrsc.org While specific literature on the electrochemical synthesis of this compound is not extensively available, established electrochemical methods for the synthesis of the core oxindole ring and its derivatives can be extrapolated to devise potential synthetic strategies. These approaches primarily focus on intramolecular cyclization reactions, which are well-suited for electrosynthesis. rsc.orgnih.gov

One plausible electrochemical strategy involves the intramolecular cyclization of a suitable N-aryl-acrylamide precursor. This method has been successfully employed for the synthesis of various oxindole derivatives. rsc.org The key step in this process is the electrochemically initiated radical cyclization. The reaction can be initiated by either oxidation or reduction of the starting material, leading to the formation of a radical intermediate that subsequently cyclizes to form the five-membered lactam ring of the oxindole core.

A hypothetical precursor for the synthesis of this compound via an electrochemical approach could be N-(2-amino-3,5-dimethylphenyl)-N-(tert-butoxycarbonyl)but-3-enamide. The electrochemical process would involve the following key steps:

Generation of a Radical Intermediate: At the anode, the N-aryl-acrylamide precursor undergoes oxidation to generate a radical cation.

Intramolecular Cyclization: The generated radical cation undergoes an intramolecular cyclization, leading to the formation of a new carbon-carbon bond and the construction of the indolin-2-one ring system.

Rearomatization and Deprotection: Subsequent oxidation and deprotonation steps lead to the rearomatization of the phenyl ring. The protecting group on the aminoethyl side chain would then be removed in a subsequent step to yield the final product.

The efficiency and selectivity of such an electrochemical synthesis are highly dependent on the reaction conditions, including the choice of electrode material, solvent, supporting electrolyte, and the applied potential or current.

A potential reaction scheme is depicted below:

Table 1: Hypothetical Electrochemical Conditions for the Synthesis of this compound

ParameterConditionRationale
Cell Type Undivided CellSimplifies the experimental setup.
Anode Graphite or PlatinumCommonly used and effective for oxidative cyclizations.
Cathode Platinum or CarbonProvides a surface for the reduction half-reaction.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Offers good solubility for organic substrates and stability under electrochemical conditions.
Supporting Electrolyte Tetrabutylammonium tetrafluoroborate (B81430) (Bu4NBF4)Provides conductivity to the solution.
Current Density 10-20 mA/cm²A typical range for preparative electrosynthesis.
Temperature Room TemperatureMild reaction conditions are a key advantage of electrosynthesis.

Further research and experimental validation are necessary to optimize these conditions and to fully assess the viability of electrochemical methods for the synthesis of this compound. The use of mediators, such as ferrocene (B1249389) or iodide salts, could also be explored to facilitate the electron transfer process and potentially improve the reaction yield and selectivity. chim.itoup.com These mediators can be electrochemically regenerated, making them suitable for catalytic use. oup.com The development of such an electrochemical route would represent a significant advancement in the sustainable synthesis of this and related indolin-2-one derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 2 Aminoethyl 5,7 Dimethylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely show two singlets for the protons at the C4 and C6 positions of the indolin-2-one core, a consequence of the substitution pattern. The two methyl groups at positions 5 and 7 would each produce a sharp singlet, likely in the range of δ 2.0-2.5 ppm. The protons of the 2-aminoethyl side chain at the C3 position would present as a more complex system of multiplets, specifically two triplets corresponding to the two methylene (B1212753) groups, due to coupling with each other. The amine (NH2) protons might appear as a broad singlet, and the amide (NH) proton of the indolinone ring would also be expected to be a singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon (C2) of the lactam ring would be characteristically downfield, likely appearing around δ 175-180 ppm. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The signals for the two methyl carbons would be found upfield, around δ 15-25 ppm. The carbons of the aminoethyl side chain and the sp³-hybridized C3 carbon would also have distinct chemical shifts that would aid in the complete assignment of the carbon skeleton.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 8.0-8.51H, s, NH (amide)
~ 6.8-7.01H, s, Ar-H (C4/C6)
~ 6.6-6.81H, s, Ar-H (C6/C4)
~ 3.5-3.71H, m, CH (C3)
~ 2.8-3.02H, m, CH₂ (aminoethyl)
~ 1.8-2.02H, m, CH₂ (aminoethyl)
~ 2.33H, s, CH₃ (C5/C7)
~ 2.13H, s, CH₃ (C7/C5)
~ 1.5-2.52H, br s, NH₂

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for determining the connectivity and through-space interactions within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily those on adjacent carbons. For this compound, COSY would show a clear correlation between the protons of the two methylene groups in the aminoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the signals of the methylene and methyl groups to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the methyl protons to the aromatic carbons at C5 and C7, confirming their positions. Correlations from the protons of the aminoethyl side chain to the C3 carbon would confirm the attachment of this side chain to the indolinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and conformation of the molecule. For example, NOE correlations could be observed between the C3 proton and protons of the aminoethyl side chain, as well as with nearby aromatic protons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula (C₁₂H₁₆N₂O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ would correspond to the stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups.

C=O stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ would be indicative of the carbonyl group of the lactam ring.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching of the aliphatic and aromatic C-H bonds.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bond in the amine group would likely appear around 1550-1650 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and amide groups. Studies on related substituted indolin-2-ones have successfully utilized this technique to elucidate their solid-state structures. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are relevant)

The this compound molecule itself is not chiral, as the C3 carbon is not a stereocenter. However, if chiral derivatives were to be synthesized, for example, by introducing a substituent on the aminoethyl side chain to create a stereocenter, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration of the enantiomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to assign the stereochemistry by comparing the experimental spectrum with theoretical calculations.

Computational and Theoretical Investigations of 3 2 Aminoethyl 5,7 Dimethylindolin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the properties of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity. For a hypothetical analysis of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one, FMO analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential chemical reactions.

Hypothetical FMO Data Table

Molecular OrbitalEnergy (eV)Contribution
HOMO-Primarily on the indolinone ring system
LUMO-Distributed over the carbonyl group and aromatic ring
HOMO-LUMO Gap--

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other molecules. Red regions indicate electron-rich areas (negative potential), which are prone to electrophilic attack, while blue regions represent electron-poor areas (positive potential), susceptible to nucleophilic attack. For this compound, an ESP map would highlight the nucleophilic sites, such as the oxygen atom of the carbonyl group and the nitrogen of the amino group, and electrophilic sites.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations would provide insights into its conformational flexibility and how it behaves over time in a specific environment (e.g., in water). This is crucial for understanding how the molecule might change its shape to bind to a biological target. The simulations would track the trajectories of atoms, revealing stable and transient conformations.

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Prediction of Binding Modes and Interactions

If a biological target for this compound were identified, molecular docking would be used to predict how it fits into the target's binding site. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. These predicted binding modes are fundamental for understanding the molecule's potential biological activity.

Scoring and Affinity Prediction Methodologies

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target. A lower binding energy score typically indicates a more stable complex and higher binding affinity. This information is used to rank different potential ligands and to prioritize them for further experimental testing.

Hypothetical Molecular Docking Data Table

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Target X-Amino Acid 1, Amino Acid 2Hydrogen Bond, Hydrophobic
Target Y-Amino Acid 3, Amino Acid 4Electrostatic, Pi-stacking

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Indolin-2-one Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties, respectively. researchgate.netnih.govnih.gov These models are pivotal in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action. nih.govlongdom.org For the indolin-2-one scaffold, a core structure in many kinase inhibitors, QSAR and QSPR studies are instrumental in designing analogues with enhanced potency and selectivity. tandfonline.comresearchgate.netmdpi.com

The development of a robust QSAR or QSPR model begins with the crucial step of descriptor selection. researchgate.net Descriptors are numerical values that characterize specific properties of a molecule. They can be broadly categorized as follows:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts. nih.gov

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of structural fragments. nih.govrjpbr.com

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and encompass steric, electronic, and quantum-chemical parameters. nih.govresearchgate.net

In the context of indolin-2-one analogues, particularly those targeting protein kinases, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. tandfonline.comnih.govnih.gov CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The process of model development involves aligning the series of indolin-2-one analogues, often using the most active compound as a template, to ensure a consistent orientation. nih.gov Subsequently, statistical methods like Partial Least Squares (PLS) regression are used to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable, e.g., pIC50). ijrpr.comnih.gov For instance, a 3D-QSAR study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors utilized CoMFA and CoMSIA to build models that could rationalize the key structural features responsible for their inhibitory activity. nih.govnih.gov

Table 1: Common Descriptor Types in QSAR/QSPR Studies

Descriptor Type Examples Information Encoded
1D Molecular Weight, Atom Count Overall molecular composition
2D Topological Indices, Connectivity Indices Molecular topology and branching
3D Steric Fields (CoMFA), Electrostatic Fields (CoMFA) 3D shape and electronic distribution
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment Electronic structure and reactivity
CoMSIA Fields Hydrophobic, H-Bond Donor/Acceptor Specific intermolecular interaction potentials

The reliability and predictive capability of a developed QSAR/QSPR model must be rigorously assessed through validation. nih.govresearchgate.net Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.govresearchgate.net Validation is typically performed using both internal and external methods.

Internal Validation assesses the robustness and stability of the model. The most common technique is the leave-one-out (LOO) cross-validation. google.com In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The performance is quantified by the cross-validated correlation coefficient (q² or Q²). google.commdpi.com A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

External Validation evaluates the model's ability to predict the activity of compounds that were not used in its development. google.com This is achieved by using the model to predict the biological activities of an external test set of compounds. The predictive power is measured by the predictive correlation coefficient (R²pred). google.commdpi.com An R²pred value greater than 0.5 or 0.6 suggests that the model has acceptable predictive power for new molecules. mdpi.com

In a 3D-QSAR study on pyrrole-indoline-2-ones, the developed CoMFA and CoMSIA models demonstrated strong statistical significance. nih.gov The CoMFA model, for example, yielded a q² of 0.726 and a conventional correlation coefficient (r²) of 0.972, indicating a high degree of internal consistency and a strong correlation between the descriptors and the observed activity. nih.gov

Table 2: Statistical Parameters for a 3D-QSAR Model of Pyrrole-Indolin-2-one Analogues

Model q² (LOO Cross-Validation) r² (Non-Cross-Validated) F value Standard Error of Estimate (SEE) Field Contribution (Steric/Electrostatic)
CoMFA 0.726 0.972 105.300 0.144 45.7% / 54.3%
CoMSIA 0.566 0.984 124.646 0.111 Steric: 11.2%, Electrostatic: 25.4%, Hydrophobic: 31.9%, H-bond Donor: 15.1%, H-bond Acceptor: 16.4%

Data derived from a study on Aurora A kinase inhibitors. nih.gov

Additional validation techniques, such as the Y-randomization test, are also employed to ensure the model's robustness by repeatedly building models with shuffled biological activity data; a valid model should show significantly lower r² and q² values for the randomized models. plos.org

Cheminformatics Approaches for Chemical Space Exploration of this compound Derivatives

Cheminformatics provides a powerful suite of computational tools to navigate and analyze the vastness of "chemical space," which encompasses all theoretically possible molecules. longdom.orgnih.govscispace.com For a specific scaffold like this compound, cheminformatics can guide the design and synthesis of novel derivatives with desired properties by systematically exploring structural diversity and complexity. nih.govresearchgate.net

One key application of cheminformatics is the generation of virtual libraries. By defining specific reaction rules and available building blocks, vast numbers of derivatives of the core this compound structure can be enumerated in silico. This process allows for the exploration of a much wider range of chemical diversity than would be feasible through traditional synthesis alone. nih.gov

To analyze and visualize this chemical space, dimensionality reduction techniques are often used. Methods like Principal Component Analysis (PCA) and Self-Organizing Maps (SOM) can project the high-dimensional descriptor space of the virtual library onto a 2D or 3D map. nih.gov These maps cluster structurally similar molecules together, allowing researchers to visualize the diversity of the library, identify under-explored regions of chemical space, and select a diverse subset of compounds for synthesis and screening. scispace.comnih.gov

Furthermore, cheminformatics facilitates structure-activity relationship (SAR) analysis. mdpi.com By mapping known activity data onto the chemical space visualization, "activity cliffs"—pairs of structurally similar compounds with a large difference in potency—can be identified. mdpi.com Analyzing these cliffs can provide crucial insights into the structural modifications that are critical for biological activity, thereby guiding the optimization of leads derived from the this compound scaffold. mdpi.com Ligand-based similarity searches, using 2D fingerprints or 3D shape-based methods, can also be employed to screen large databases for existing compounds that are similar to the core structure and may possess interesting biological activities, offering a path for drug repositioning. nih.gov

Mechanistic Biological Investigations of the Indolin 2 One Scaffold, with Emphasis on 3 2 Aminoethyl 5,7 Dimethylindolin 2 One Analogues

Biochemical Pathway Modulation by Indolin-2-one Derivatives

Indolin-2-one derivatives are renowned for their ability to interact with a wide array of biological targets, leading to the modulation of critical biochemical pathways involved in cell signaling, growth, and survival.

Inhibition of Kinase Activity

A primary mechanism of action for many indolin-2-one analogues is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling. researchgate.netscirp.org By competing with ATP for the binding site on these enzymes, these compounds can effectively block downstream signaling cascades that are often dysregulated in various diseases. benthamscience.commdpi.com

Prominent kinase targets for indolin-2-one derivatives include:

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR, particularly VEGFR-2, is a key mechanism for blocking angiogenesis, the formation of new blood vessels, which is critical for tumor growth. researchgate.netnih.gov Several indolin-2-one compounds have been developed as potent VEGFR inhibitors. nih.govnih.gov

PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR is involved in cell growth, proliferation, and migration. Its inhibition by indolin-2-one analogues contributes to their anti-proliferative effects. nih.govscirp.org

KIT: This receptor tyrosine kinase is crucial for the development of certain types of cells. Indolin-2-one derivatives can inhibit KIT, which is a validated target in some cancers. scirp.org

FLT3 (FMS-like Tyrosine Kinase 3): Often mutated in hematological malignancies, FLT3 is another important target for this class of compounds. scirp.org

CSF-1R (Colony-Stimulating Factor 1 Receptor): By inhibiting CSF-1R, indolin-2-one analogues can modulate the tumor microenvironment. scirp.org

CDK2 (Cyclin-Dependent Kinase 2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest, a mechanism exploited by some indolin-2-one derivatives. mdpi.com

TRKs (Tropomyosin Receptor Kinases): This family of neurotrophin receptors is involved in neuronal survival and differentiation, and their inhibition is being explored for therapeutic purposes. scirp.org

One of the most well-known drugs based on the indolin-2-one scaffold is Sunitinib, which is a multi-targeted tyrosine kinase inhibitor affecting VEGFR, PDGFR, KIT, and FLT3. nih.govscirp.org Another example, Nintedanib, targets VEGFR, PDGFR, and FGFR (Fibroblast Growth Factor Receptor). nih.gov

The following table summarizes the inhibitory activity of representative indolin-2-one compounds against various kinases:

Compound Target Kinase(s) IC50 Reference
Sunitinib VEGFR-2, PDGFRβ, KIT, FLT3 Not specified nih.govscirp.org
Nintedanib VEGFR-1, -2, -3, PDGFR-α, -β, FGFR-1, -2, -3 Not specified nih.gov
Compound 9 VEGFR-2, CDK-2 56.74 nM, 9.39 nM mdpi.com
Compound 20 EGFR, VEGFR-2 Not specified mdpi.com
SU14813 VEGFR-2, PDGFRβ, FLT3 0.04 µM, 0.02 µM, 0.05 µM (cellular IC50) scirp.org

Thioredoxin Reductase (TrxR) Inhibition Mechanisms

Beyond kinase inhibition, certain indolin-2-one derivatives have been shown to target the thioredoxin system, specifically the enzyme Thioredoxin Reductase (TrxR). nih.govnih.gov TrxR is a key enzyme in maintaining the cellular redox balance.

The mechanism of TrxR inhibition by some indolin-2-one compounds involves the targeting of the selenocysteine (B57510) residue in the enzyme's active site. nih.govnih.gov This interaction can be irreversible and leads to an increase in cellular oxidative stress, which can trigger apoptosis (programmed cell death). nih.gov This inhibition is often selective for TrxR over other related antioxidant enzymes. nih.govnih.gov The resulting oxidative stress can activate signaling pathways like the apoptosis signal-regulating kinase 1 (ASK1) pathway, further contributing to cell death. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of kinases and other enzymes by indolin-2-one analogues has profound effects on downstream cellular signaling pathways. Key pathways modulated by these compounds include:

Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Indole (B1671886) compounds have been shown to inhibit the activation of Akt, which can lead to decreased cell survival and induction of apoptosis. nih.govnih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus. Some indolin-2-one derivatives can lead to the activation of p38 and JNK MAPK signaling pathways, which are often associated with stress responses and apoptosis. nih.govnih.gov Other studies have shown that certain derivatives can inhibit the MAPK pathway to reduce inflammatory responses. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and cell survival. Indole compounds can modulate NF-κB signaling, often leading to its inhibition. nih.govnih.gov This can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which are often pro-inflammatory and anti-apoptotic. nih.gov

Protein-Ligand Interaction Studies (In Vitro)

To understand the molecular basis of their biological activity, in vitro studies are conducted to characterize the direct interaction between indolin-2-one derivatives and their protein targets.

Binding Assays and Characterization of Affinity

Ligand binding assays are fundamental in determining the affinity of a compound for its target protein. kcasbio.com These assays measure the strength of the interaction, often expressed as the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, a study on indolin-2-one derivatives as dopamine (B1211576) D4 receptor ligands found that one compound exhibited a remarkable affinity with a Ki value of 0.5 nM. nih.govingentaconnect.com Such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective inhibitors. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action

Enzyme inhibition kinetic studies are performed to elucidate the mechanism by which an indolin-2-one derivative inhibits its target enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for kinases).

For example, steady-state kinetic analysis of the indolin-2-one derivative SU10944 revealed that it is a potent ATP-competitive inhibitor of VEGFR-2. scirp.org Similarly, another compound was reported to be a competitive inhibitor of VEGFR-2 with respect to ATP. scirp.org In the context of TrxR inhibition, studies have shown that some indolin-2-one compounds act as irreversible inhibitors. nih.gov These mechanistic insights are vital for understanding how these compounds function at a molecular level and for predicting their effects in a biological system.

Cellular Target Engagement Studies (In Vitro)

Investigation of Cellular Uptake and Subcellular Localization

The efficacy of a therapeutic agent is intrinsically linked to its ability to reach its intracellular target. For analogues of the indolin-2-one scaffold, cellular uptake and subsequent subcellular localization are critical determinants of their biological activity. Studies on structurally related compounds, such as azonafide (B1242303) analogues, have demonstrated that minor structural modifications can significantly influence intracellular drug distribution. nih.gov For instance, the type of chemical substitution on a core chromophore can dictate whether a compound primarily localizes in the nucleus, cytoplasm, or perinuclear regions. nih.gov

While specific data on 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is not extensively available, research on other indolin-2-one derivatives suggests that factors such as lipophilicity, charge, and the nature of substituents play a crucial role in their passive diffusion or active transport across the cell membrane. The presence of an aminoethyl group in the target compound suggests a potential for pH-dependent uptake and lysosomal sequestration. Confocal microscopy is a key technique used to visualize the intracellular distribution of fluorescent analogues, providing insights into their potential sites of action. nih.gov

Effects on Cellular Processes (e.g., proliferation in cell lines, specific enzymatic assays)

Analogues of the indolin-2-one scaffold have demonstrated a wide array of effects on fundamental cellular processes. A significant body of research has focused on their antiproliferative activity in various cancer cell lines. For example, certain substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been shown to induce cell cycle arrest in the G2/M phase, a characteristic feature of compounds that interfere with tubulin assembly. nih.gov

Furthermore, these compounds can modulate key signaling pathways involved in cell growth and survival. Some of the most potent indolin-2-one derivatives have been found to strongly and selectively inhibit the phosphorylation of the oncoprotein kinase Akt. nih.gov In the context of inflammation, 3-substituted-indolin-2-one derivatives, such as 3-(3-hydroxyphenyl)-indolin-2-one, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. nih.gov This anti-inflammatory activity is often mediated through the inhibition of signaling pathways like Akt, MAPKs (JNK, ERK, and p38), and NF-κB. nih.gov

Compound Class Cell Line Observed Effect Affected Pathway
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinonesHT-29 colon cancerG2/M phase cell cycle arrestTubulin assembly
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinonesCancer cellsInhibition of phosphorylationOncoprotein kinase Akt
3-(3-hydroxyphenyl)-indolin-2-oneRAW264.7Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6)Akt, MAPK, and NF-κB

DNA Interaction Studies

DNA Photocleavage Mechanisms

The ability of certain molecules to induce DNA damage upon photoactivation is a promising strategy in anticancer therapy. The mechanism of DNA photocleavage often involves the generation of reactive oxygen species (ROS) by a photosensitizer. nih.gov Upon irradiation with light of a specific wavelength, the photosensitizer can be excited to a state where it can transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive species that can damage DNA. nih.govrsc.org

Studies on various organic compounds have shown that both single and double-strand breaks can occur, converting supercoiled plasmid DNA into nicked or linear forms. nih.gov The efficiency of photocleavage is dependent on the DNA binding affinity of the compound and its quantum yield of singlet oxygen generation. nih.gov While direct evidence for this compound is lacking, the indole nucleus present in its structure is known to be photoactive, suggesting a potential for such mechanisms. rsc.org

DNA Binding Assays

The interaction of small molecules with DNA is a critical aspect of their mechanism of action, particularly for anticancer and antimicrobial agents. Various biophysical techniques are employed to study these interactions. UV-Visible spectroscopy is a common method to investigate the binding mode of a compound to DNA. Changes in the absorption spectrum of the compound upon titration with DNA can indicate the type of interaction, such as intercalation or groove binding. mdpi.com

Fluorescence spectroscopy is another powerful tool. The quenching or enhancement of a compound's fluorescence in the presence of DNA can provide information about the binding affinity and mechanism. mdpi.com For example, the binding of isatin-based derivatives to DNA has been studied, demonstrating their potential as anticancer agents. mdpi.com The structure-activity relationship of quinazolinone-Schiff's bases has also revealed that certain substituents favor DNA binding and anticancer activity. nih.gov These studies provide a framework for understanding how analogues of this compound might interact with DNA.

Technique Information Obtained
UV-Visible SpectroscopyBinding mode (intercalation, groove binding), binding constant
Fluorescence SpectroscopyBinding affinity, quenching mechanism
Agarose Gel ElectrophoresisDNA cleavage (photocleavage)

Antimicrobial Mechanism Research in Preclinical Models

Indole derivatives have garnered significant attention for their potential as antimicrobial agents. nih.gov The mechanisms through which these compounds exert their antimicrobial effects are diverse. One primary mode of action involves the disruption of the bacterial cell membrane. The amphipathic nature of many indole derivatives allows them to interact with and permeate the bacterial cell envelope, leading to leakage of cellular contents and cell death. nih.govmdpi.com

Another key mechanism is the inhibition of essential bacterial enzymes. For instance, docking studies have suggested that some indole derivatives can inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov For antifungal activity, inhibition of enzymes like 14α-lanosterol demethylase (CYP51) has been proposed. nih.gov The development of resistance to these agents is a critical area of ongoing research. Studies on the antimicrobial activity of indolyl derivatives have shown efficacy against a range of pathogens, including multidrug-resistant strains. nih.govnih.gov

Compound Class Proposed Mechanism of Action Target Organism(s)
Indolyl derivatives with amino-guanidinium moietiesMembrane penetration and interaction with target pathogenGram-positive and Gram-negative bacteria
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesInhibition of E. coli MurBGram-positive and Gram-negative bacteria
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesInhibition of 14α-lanosterol demethylase (CYP51)Fungi

Inhibition of Microbial Growth and Viability in Culture

Derivatives of the indolin-2-one scaffold have demonstrated a wide spectrum of antimicrobial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The versatility of the indolin-2-one core allows for chemical modifications that can significantly enhance its antimicrobial potency and spectrum.

Hybrids of indolin-2-one and nitroimidazole have emerged as particularly potent antibacterial agents, effective against several bacterial strains, including those resistant to conventional antibiotics. nih.gov One notable derivative, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, has demonstrated remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Gram-negative bacteria. nih.gov Time-kill curve experiments have confirmed the bactericidal nature of these compounds. nih.gov The minimal inhibitory concentrations (MICs) for one such hybrid against a panel of pathogenic bacteria ranged from 0.13 to 2.5 μM, highlighting its potent activity. nih.gov

Thiazolo-indolin-2-one derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside weak to moderate antifungal activity. nih.gov Certain derivatives exhibited significant antibiofilm activity against S. aureus and P. aeruginosa. nih.gov

Furthermore, 3-alkylidene-2-indolone derivatives have been a focus of research, with many exhibiting moderate to high antibacterial or antifungal activities. mdpi.com Notably, some of these compounds demonstrated potent activity against three different strains of Staphylococcus aureus, including MRSA, with MIC values as low as 0.5 μg/mL, which is comparable to the antibiotic gatifloxacin. mdpi.com

Spiro-oxindole derivatives, another class of compounds based on the indolin-2-one structure, have also been investigated. Certain spiro[indoline-3,2'-pyrrolidin]-2(1H)-one derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The following interactive tables summarize the antimicrobial activities of various indolin-2-one analogues as reported in the literature.

Table 1: Antibacterial Activity of Indolin-2-one Analogues

Compound TypeBacterial StrainMIC (μg/mL)Reference
3-Alkylidene-2-indolone derivative (10f)Staphylococcus aureus ATCC 65380.5 mdpi.com
3-Alkylidene-2-indolone derivative (10g)Staphylococcus aureus 42200.5 mdpi.com
3-Alkylidene-2-indolone derivative (10h)MRSA ATCC 433000.5 mdpi.com
Indolin-2-one-nitroimidazole hybrid (XI)Gram-positive strains0.0625–4 mdpi.com
Indolin-2-one-nitroimidazole hybrid (XI)Gram-negative strains0.0625–4 mdpi.com
3-Substituted Indole-2-one derivative (2)Salmonella enterica125 dergipark.org.tr
3-Substituted Indole-2-one derivative (4)MRSA125 dergipark.org.tr
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b)Enterococcus faecalis375-3000 nih.gov
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h)Staphylococcus aureus750 nih.gov
Indolylbenzimidazole derivative (3ao)Staphylococcus aureus ATCC 25923< 1 mdpi.com
Indolylbenzimidazole derivative (3aq)MRSA ATCC 43300< 1 mdpi.com

Table 2: Antifungal Activity of Indolin-2-one Analogues

Compound TypeFungal StrainMIC (μg/mL)Reference
Thiazolo-indolin-2-one derivative (XII)Various fungiModerate activity mdpi.com
3-Alkylidene-2-indolone derivative (10d)Candida albicans CMCC 98001- mdpi.com
Spiro[indoline-2, 2'-pyrrolidine]-3-one derivative (P2)Aspergillus nigerGood inhibitory activity at 75 µg/mL haramaya.edu.et
Indole-triazole derivative (3d)Candida albicans6.25 nih.gov
Indole-triazole derivative (3d)Candida krusei3.125-50 nih.gov
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dioneCandida albicansNo significant activity nih.gov

Investigation of Specific Bacterial or Fungal Targets

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research into indolin-2-one analogues has begun to elucidate their specific cellular targets.

A significant breakthrough in understanding the mechanism of indolin-2-one-based compounds came from the study of nitroimidazole hybrids. These compounds were found to have a dual mode of action against bacteria. nih.gov One of the primary targets identified is topoisomerase IV , an essential enzyme for DNA replication in bacteria. nih.govacs.org The inhibition of this enzyme by the indolin-2-one nitroimidazole was found to be comparable to that of ciprofloxacin, a well-known topoisomerase inhibitor. nih.gov This direct inhibition of a crucial bacterial enzyme represents a significant finding.

The second mechanism of these nitroimidazole hybrids involves the classic mode of action of nitroimidazoles: reductive bioactivation . nih.gov The indolin-2-one moiety appears to alter the redox properties of the nitroimidazole, facilitating its reduction even under aerobic conditions, which expands its spectrum of activity. nih.gov This reduction leads to the formation of reactive radicals that can damage DNA and other cellular components. nih.gov

For some thiazolo-indolin-2-one derivatives, a potential target is dihydrofolate reductase (DHFR) . nih.govjohnshopkins.edu One such derivative displayed high selectivity for DHFR inhibition with a potent IC50 value, suggesting that interference with the folate biosynthesis pathway is a possible mechanism of its antibacterial action. nih.gov

While the specific targets for many other classes of indolin-2-one derivatives are still under investigation, the diverse chemical structures that can be generated from this scaffold suggest that they may interact with a variety of microbial targets.

Advanced Research Applications and Future Directions for 3 2 Aminoethyl 5,7 Dimethylindolin 2 One in Chemical Biology and Material Science

Development as Chemical Probes for Biological Target Identification and Validation

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The indolin-2-one scaffold has been successfully utilized to generate potent and selective inhibitors of various enzymes, particularly protein kinases. nih.gov Derivatives of 3-substituted indolin-2-ones have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are critical regulators of angiogenesis and cell proliferation. nih.govnih.gov

The structure of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is well-suited for its development as a chemical probe. The aminoethyl side chain provides a versatile handle for the attachment of reporter tags, such as fluorophores or biotin, which are essential for visualizing and isolating protein targets. Furthermore, the 5,7-dimethyl substitution pattern can influence the compound's selectivity and pharmacokinetic properties. By systematically modifying the substituents on the indolin-2-one core, libraries of compounds can be generated and screened to identify potent and selective binders to specific protein targets. These probes can then be used to study the function of these proteins in cellular and in vivo models, helping to elucidate their role in disease and validate them as therapeutic targets.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteAttached MoietyPurpose
Aminoethyl groupFluorophore (e.g., FITC, Rhodamine)Fluorescence imaging of target localization
Aminoethyl groupBiotinAffinity-based purification of target proteins
Aminoethyl groupPhoto-affinity labelCovalent cross-linking to the target protein for identification
Aromatic ringVaried substituentsTo modulate binding affinity and selectivity

Utility as Building Blocks for Complex Molecule Synthesis (e.g., natural product synthesis, advanced materials)

The indolin-2-one core is a common motif in a variety of natural products, and synthetic derivatives serve as key intermediates in their total synthesis. The reactivity of the C3 position of the indolin-2-one ring allows for the introduction of diverse functional groups, making it a versatile building block for the construction of more complex molecular architectures. researchgate.net

This compound can serve as a valuable starting material for the synthesis of novel, complex molecules. The primary amine of the aminoethyl group can be readily functionalized through a variety of reactions, including amidation, alkylation, and reductive amination, to introduce new side chains and build molecular complexity. For instance, it can be used in the synthesis of spiro-oxindole compounds, which are known to possess a range of biological activities. mdpi.com The dimethyl substitution on the aromatic ring can also direct further electrophilic substitution reactions, allowing for precise control over the final structure of the molecule.

Integration into Novel Bioactive Hybrid Compounds (e.g., click chemistry conjugates)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved efficacy or novel mechanisms of action. The indolin-2-one scaffold has been successfully incorporated into hybrid molecules with other bioactive moieties, such as chloropyrroles, to create potent anticancer agents. nih.govnih.gov

The aminoethyl group of this compound is an ideal anchor point for conjugation with other molecules using techniques like click chemistry. For example, the amine can be converted to an azide, which can then be reacted with an alkyne-containing molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific covalent linkage of the indolin-2-one scaffold to a wide range of other molecules, including other small molecule drugs, peptides, or polymers. This approach could be used to create novel hybrid compounds with dual-target activity or to improve the pharmacokinetic properties of the parent molecule.

Exploration in Radiopharmaceutical Chemistry (e.g., for PET imaging, if ethically conducted in preclinical non-human studies)

Positron Emission Tomography (PET) is a non-invasive imaging technique that is widely used in clinical diagnostics and preclinical research. The development of novel PET tracers that can selectively bind to specific biological targets is a major focus of radiopharmaceutical chemistry. While there are no specific reports on the radiolabeling of this compound, the indolin-2-one scaffold presents opportunities for the development of new imaging agents.

The structure of this compound could be modified to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11. For example, a fluoroethyl group could be attached to the aminoethyl side chain to create an ¹⁸F-labeled analog. Alternatively, one of the methyl groups on the aromatic ring could be replaced with a functional group that can be readily labeled with ¹¹C. If a derivative of this compound is found to have high affinity and selectivity for a particular biological target, such as a receptor or enzyme that is upregulated in a disease state, a radiolabeled version could be a valuable tool for non-invasive imaging of that target in preclinical animal models.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The indolin-2-one scaffold possesses structural features that could enable its participation in self-assembly processes. The planar aromatic ring can participate in π-π stacking interactions, while the lactam and amino groups can act as hydrogen bond donors and acceptors.

The specific structure of this compound could be exploited to design self-assembling systems. For example, by modifying the aminoethyl side chain with a complementary recognition unit, it may be possible to induce the formation of well-defined supramolecular structures, such as fibers or gels. These materials could have applications in areas such as drug delivery or tissue engineering. The dimethyl groups on the aromatic ring could also influence the packing of the molecules in the solid state, potentially leading to the formation of interesting crystal structures with unique properties.

Challenges and Opportunities in the Academic Research of Indolin-2-one Scaffolds

The indolin-2-one scaffold continues to be an area of active research in academia and the pharmaceutical industry, presenting both challenges and significant opportunities.

Challenges:

Synthesis and Functionalization: While there are established methods for the synthesis of the indolin-2-one core, the development of efficient and stereoselective methods for the functionalization of the C3 position remains a challenge. digitellinc.com The creation of complex substitution patterns on the aromatic ring can also require multi-step synthetic sequences.

Selectivity: Many indolin-2-one derivatives, particularly kinase inhibitors, can suffer from a lack of selectivity, leading to off-target effects. ekb.eg Achieving high selectivity for a specific biological target is a major hurdle in the development of new drugs based on this scaffold.

Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant challenge for indolin-2-one-based drugs like sunitinib. ekb.egekb.eg Understanding the mechanisms of resistance and developing strategies to overcome it are critical areas of research.

Opportunities:

Novel Biological Targets: The versatility of the indolin-2-one scaffold provides the opportunity to explore its potential for inhibiting a wide range of biological targets beyond kinases, including other enzymes and protein-protein interactions. mdpi.comnih.gov

New Therapeutic Areas: While much of the focus has been on cancer, indolin-2-one derivatives have shown promise in other therapeutic areas, including inflammatory diseases and infectious diseases. mdpi.comfarmaceut.org There is a significant opportunity to explore the full therapeutic potential of this scaffold.

Diversity-Oriented Synthesis: The development of diversity-oriented synthesis strategies will enable the creation of large and diverse libraries of indolin-2-one derivatives. digitellinc.com This will facilitate the discovery of new compounds with novel biological activities and provide a deeper understanding of the structure-activity relationships for this important class of molecules.

Concluding Remarks and Future Perspectives on 3 2 Aminoethyl 5,7 Dimethylindolin 2 One Research

Synthesis of Novel Analogs and Derivatives

The exploration of the chemical space around 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is a critical next step. Future synthetic efforts will likely focus on systematic modifications of its core structure to build a comprehensive structure-activity relationship (SAR) profile. nih.govresearcher.life The indolin-2-one scaffold allows for diversification at several key positions.

Key synthetic strategies for generating novel analogs would include:

Modification of the 3-position Side Chain: The primary amine of the 2-aminoethyl group serves as a versatile handle for derivatization. Acylation, sulfonylation, alkylation, or reductive amination could introduce a wide array of functional groups. These modifications can alter the compound's polarity, hydrogen bonding capacity, and steric profile, potentially enhancing target affinity and selectivity. A convenient synthesis of indolin-2-ones substituted at the 3-position with an aminomethylene group bearing amino acid moieties has been described, showcasing a potential route for creating peptide-like conjugates. nih.gov

Substitution on the Aromatic Ring: The 5,7-dimethyl substitution pattern provides a specific lipophilic character. Future work should involve the synthesis of analogs with alternative substituents at these and other available positions (e.g., C4 and C6). Introducing electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can modulate the electronic properties of the ring system, which has been shown to significantly impact inhibitory activity against targets like receptor tyrosine kinases (RTKs). acs.org For instance, a fluoro substitution at the C-6 position has been shown to increase inhibitory activity against PDGF RTK, whereas a chloro group at C-5 decreased activity against both PDGF and VEGF RTKs. acs.org

N1-Position Derivatization: The nitrogen atom of the indolin-2-one lactam can be substituted with various alkyl or aryl groups. This position is often crucial for modulating pharmacokinetic properties and can also influence target binding.

The following table outlines potential novel analogs and the synthetic approaches that could be employed for their generation.

Analog Type Proposed Modification Potential Synthetic Strategy Objective
Aminoethyl Chain AnalogsN-acetylation, N-sulfonylation, N-benzylation of the primary amine.Standard acylation/sulfonylation/alkylation reactions.Modulate solubility and hydrogen bonding interactions in the target's binding pocket.
Aromatic Ring AnalogsReplacement of 5,7-dimethyl with 5,7-dichloro or 5,7-dimethoxy groups.Synthesis starting from appropriately substituted anilines.Probe electronic effects on target binding and establish SAR. acs.org
N1-Substituted AnalogsIntroduction of a methyl or ethyl group at the N1 position of the oxindole (B195798) ring.N-alkylation of the parent indolin-2-one scaffold.Improve cell permeability and pharmacokinetic properties.
Hybrid MoleculesConjugation of small molecules (e.g., amino acids, heterocycles) to the aminoethyl group.Amide coupling reactions (e.g., using EDC/HOBt). nih.govCreate multi-target ligands or improve target specificity.

These synthetic explorations will be fundamental in optimizing the potency, selectivity, and drug-like properties of the this compound scaffold.

Deeper Mechanistic Elucidation of Biological Actions

The indolin-2-one scaffold is most famously associated with the inhibition of protein kinases. benthamdirect.com Numerous 3-substituted indolin-2-ones have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Src. nih.govacs.orgtandfonline.com Therefore, a primary avenue for future research is to determine if this compound and its derivatives function as kinase inhibitors.

A future research workflow to elucidate the mechanism of action should involve:

Broad Kinase Profiling: Initial screening against a large panel of human kinases would provide a comprehensive overview of the compound's selectivity profile and identify primary molecular targets.

Cellular Target Engagement Assays: Once primary targets are identified, cell-based assays are needed to confirm that the compound engages its target in a physiological context. This involves measuring the inhibition of ligand-dependent autophosphorylation of specific RTKs in intact cells. nih.govacs.org

Downstream Signaling Pathway Analysis: The functional consequence of target inhibition should be investigated. For example, if the compound inhibits VEGFR-2, downstream effects on pathways like Akt, MAPK, and NF-κB should be assessed using techniques like Western blotting. nih.govmdpi.com One study on a 3-(3-hydroxyphenyl)-indolin-2-one derivative demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced signaling through these pathways. mdpi.comnih.gov

Phenotypic and Functional Assays: The ultimate biological effect should be characterized through cellular assays measuring processes like cell proliferation, migration, invasion, and apoptosis. nih.govnih.gov For instance, potent indolin-2-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.govnih.gov

The table below summarizes common biological targets for the indolin-2-one scaffold and the potential downstream effects that warrant investigation for this compound.

Potential Protein Target Class Specific Examples Associated Signaling Pathway Cellular Process Affected
Receptor Tyrosine Kinases (RTKs)VEGFR, PDGFR, c-Kit, FLT3, RetPI3K/Akt/mTOR, RAS/RAF/MEK/ERKAngiogenesis, cell survival, proliferation. nih.gov
Non-receptor Tyrosine Kinasesc-Src, c-AblFAK/paxillin, STAT3Cell migration, adhesion, invasion. tandfonline.com
Serine/Threonine Kinasesp21-Activated Kinase 4 (PAK4), Cyclin-Dependent Kinases (CDKs)LIMK1/Cofilin, Rb/E2FCytoskeletal dynamics, cell cycle progression. nih.govmdpi.com

Deeper mechanistic studies will be crucial to validate the therapeutic hypothesis for this compound and guide its future development.

Advanced Computational Modeling for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the optimization of lead compounds. tandfonline.com For the indolin-2-one class, computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations have been successfully applied to understand binding modes and predict the activity of novel derivatives. nih.govnih.govmdpi.comtandfonline.comacs.orgresearchgate.net

Future computational research on this compound should focus on a predictive design cycle:

Molecular Docking: The first step would be to perform docking simulations of the compound into the ATP-binding pocket of known indolin-2-one targets, such as VEGFR-2 and PAK4. nih.govnih.gov This would provide initial hypotheses about its potential biological targets and predict its binding orientation and key molecular interactions.

3D-QSAR Studies: As a library of analogs is synthesized and tested, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. tandfonline.com These models correlate the 3D structural features of the molecules with their biological activity, enabling the prediction of potency for newly designed, virtual compounds and guiding the prioritization of synthetic targets.

Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes identified through docking, MD simulations can be performed. These simulations model the dynamic behavior of the complex over time, providing insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding. tandfonline.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential. nih.gov Early-stage computational filtering can help eliminate compounds with predicted poor pharmacokinetic profiles or toxicity liabilities, saving significant resources.

This integrated computational approach is summarized in the table below.

Computational Technique Application for this compound Expected Outcome
Molecular DockingPredict binding modes in various kinase active sites (e.g., VEGFR-2, PAK4, c-Src). tandfonline.comnih.govnih.govIdentification of likely biological targets and key binding interactions to guide analog design.
3D-QSAR (CoMFA/CoMSIA)Develop predictive models based on an initial set of synthesized and tested analogs. tandfonline.comRational design of new analogs with potentially improved potency and selectivity.
Molecular Dynamics (MD)Simulate the behavior of high-affinity compound-target complexes over time. tandfonline.comAssessment of binding stability and identification of key dynamic interactions.
In Silico ADMET ProfilingPredict physicochemical properties, oral bioavailability, and potential toxicity. nih.govEarly-stage prioritization of compounds with favorable drug-like properties.

By leveraging these advanced modeling techniques, the design-synthesize-test-analyze cycle can be made significantly more efficient, accelerating the journey from a starting compound to an optimized preclinical candidate.

Role in Next-Generation Chemical Biology Tools and Drug Discovery Initiatives (pre-clinical stage)

Beyond its direct therapeutic potential, this compound and its future derivatives can serve as valuable tools in chemical biology and as starting points for formal drug discovery programs. The indolin-2-one moiety is a proven pharmacophore for designing anticancer agents, with several derivatives having entered preclinical or clinical trials. researchgate.netresearchgate.netscirp.org

Future directions in this area include:

Development as a Lead Compound: If initial biological testing reveals potent and selective activity, this compound could become the lead compound for a preclinical drug discovery campaign. nih.gov This would involve iterative chemical optimization to enhance potency, selectivity, and ADMET properties, followed by in vivo efficacy testing in relevant disease models, such as tumor xenografts in mice. nih.gov

Creation of Chemical Probes: The primary amine on the 3-position side chain is an ideal site for conjugation. By attaching reporter tags such as fluorophores (for imaging), biotin (for affinity purification), or photo-crosslinkers, derivatives of this compound can be converted into chemical probes. These probes would be invaluable for target validation, studying drug-target engagement in living cells, and identifying novel binding partners through chemoproteomic approaches.

Scaffold for Fragment-Based Drug Discovery (FBDD): The core 5,7-dimethylindolin-2-one (B1604500) structure itself could be used as a fragment in FBDD screens to identify novel binding interactions within protein targets. The subsequent "growing" of these fragments could lead to entirely new classes of inhibitors.

The progression from a hit compound to a preclinical candidate is a structured process, outlined below.

Preclinical Development Stage Key Activities Goal
Hit-to-Lead SAR studies, initial ADMET screening, confirmation of mechanism of action.Identify a "lead" compound with improved potency (<1µM), selectivity, and initial drug-like properties.
Lead Optimization Extensive chemical modification to improve all parameters (potency, selectivity, PK/PD), in vitro toxicity testing.Select a single preclinical candidate with a well-balanced profile suitable for in vivo studies.
In Vivo Proof of Concept Efficacy studies in animal models of disease (e.g., cancer xenografts), pharmacokinetic and tolerability studies. nih.govDemonstrate that the compound has the desired biological effect in a living organism at a safe dose.
Preclinical Candidate Selection Final profiling, salt form selection, initial scale-up synthesis.Nominate a final compound to enter formal IND-enabling safety and toxicology studies.

Q & A

Q. What are the common synthetic routes for 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example, indolin-2-one derivatives can be synthesized via nucleophilic substitution or catalytic coupling (e.g., AlCl₃-catalyzed reactions for aminoethyl side chains, as seen in analogous pyrrole syntheses) . Key optimization strategies include:

  • Temperature Control : Lowering reaction temperatures to reduce side reactions (e.g., polymerization).
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) for improved regioselectivity.
  • Purification : Using column chromatography or recrystallization to isolate pure intermediates.
    A case study reported a 52% yield for a structurally similar indolin-2-one derivative by optimizing solvent (THF) and base (NaOH) ratios .

Q. Table 1: Example Reaction Optimization Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDCMTHF+15%
CatalystNoneAlCl₃ (10 mol%)+20%
Reaction Time24 h12 h+10%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy : Focus on ¹H NMR signals for the indolin-2-one core (e.g., aromatic protons at δ 6.8–7.2 ppm, NH protons at δ 3.5–4.0 ppm) and the aminoethyl side chain (δ 2.6–3.0 ppm for CH₂ groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the indolin-2-one scaffold.

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what validation steps are required?

Methodological Answer:

  • Docking Workflow :
    • Target Selection : Prioritize receptors with known indolin-2-one interactions (e.g., kinases, GPCRs).
    • Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring proper protonation states.
    • Validation : Compare docking scores with known active/inactive analogs and cross-validate using MD simulations.
      A study on similar derivatives highlighted the importance of including Lipinski’s Rule of Five compliance data (e.g., logP <5, H-bond donors <5) to prioritize drug-like candidates . Missing validation data (e.g., docking poses vs. crystallographic structures) was a critical flaw in prior work .

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across studies.
    • Validate purity (>95% by HPLC) to rule out batch variability.
  • Data Reconciliation :
    • Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies.
    • Cross-reference with structural analogs to identify substituent effects (e.g., 5,7-dimethyl groups may alter membrane permeability) .
      A case study resolved conflicting cytotoxicity data by identifying solvent-dependent aggregation issues in one assay .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
    • Replace metabolically labile NH groups with bioisosteres (e.g., CH₂).
  • In Vitro Testing :
    • Use liver microsome assays (human/rat) to identify metabolic hotspots.
    • Pair with stability-enhancing excipients (e.g., cyclodextrins) in formulation studies.
      A recent review emphasized the role of deuterium incorporation at vulnerable positions to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.